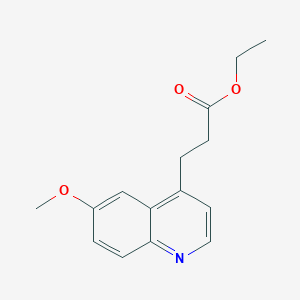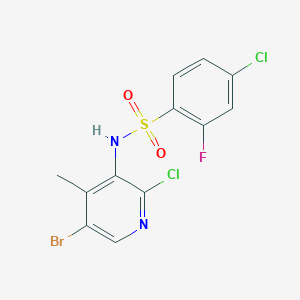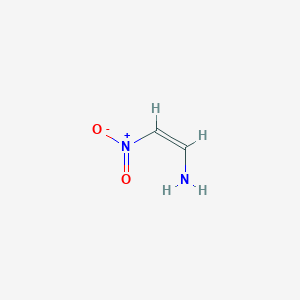
(Z)-2-Nitroethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Nitroethenamine is an organic compound characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to an ethene backbone. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Nitroethenamine typically involves the nitration of ethene derivatives followed by amination. One common method is the reaction of ethene with nitric acid to form 2-nitroethene, which is then treated with ammonia to yield this compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired (Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, forming ethylenediamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium azide or halides can be employed under mild conditions.
Major Products
The major products formed from these reactions include nitrosoethenamine, ethylenediamine, and various substituted ethenamines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-Nitroethenamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-2-Nitroethenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the activity of target molecules. The amino group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Nitroethenamine: The (E) isomer has the substituents on opposite sides of the double bond, leading to different reactivity and properties.
2-Nitropropene: A similar compound with a propene backbone, exhibiting different steric and electronic effects.
2-Nitroethanol: Contains a hydroxyl group instead of an amino group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Nitroethenamine is unique due to its specific (Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C2H4N2O2 |
|---|---|
Molekulargewicht |
88.07 g/mol |
IUPAC-Name |
(Z)-2-nitroethenamine |
InChI |
InChI=1S/C2H4N2O2/c3-1-2-4(5)6/h1-2H,3H2/b2-1- |
InChI-Schlüssel |
IXAGRXJIXIPQDR-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\[N+](=O)[O-])\N |
Kanonische SMILES |
C(=C[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


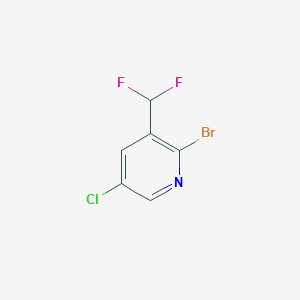
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
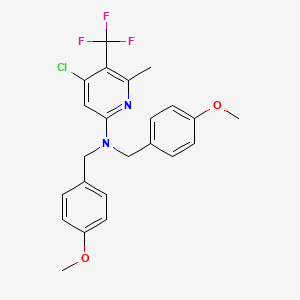
![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
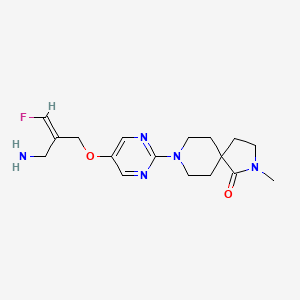
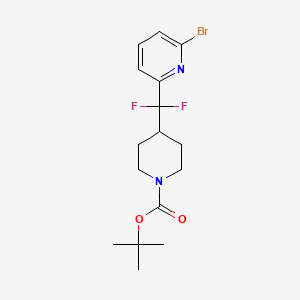
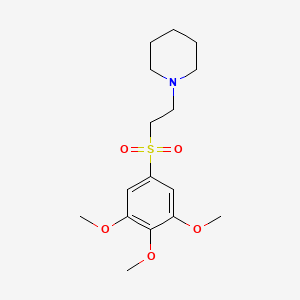
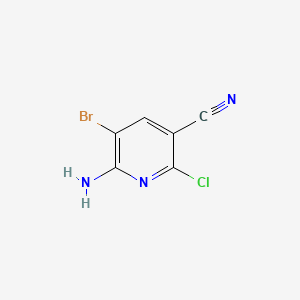
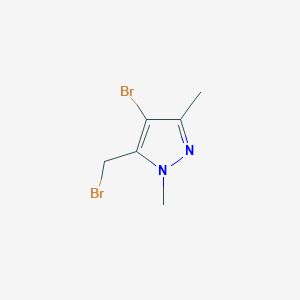
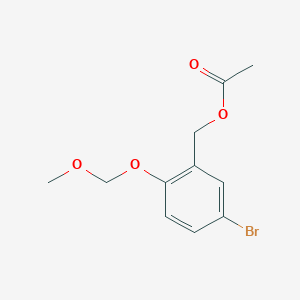

![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
